3-Amino-4-bromopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

It’s worth noting that the use of such compounds can vary greatly depending on the field of study and the specific research goals. They might be used in the synthesis of other compounds, as reagents in chemical reactions, or as building blocks in the creation of complex molecules for various purposes.

Building Block in Organic Synthesis

Similar compounds like “3-Bromopyridine” are used as building blocks in organic synthesis . They participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .

Synthesis of Indole Systems

A related compound, “3-Amino-2-bromopyridine”, has been used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .

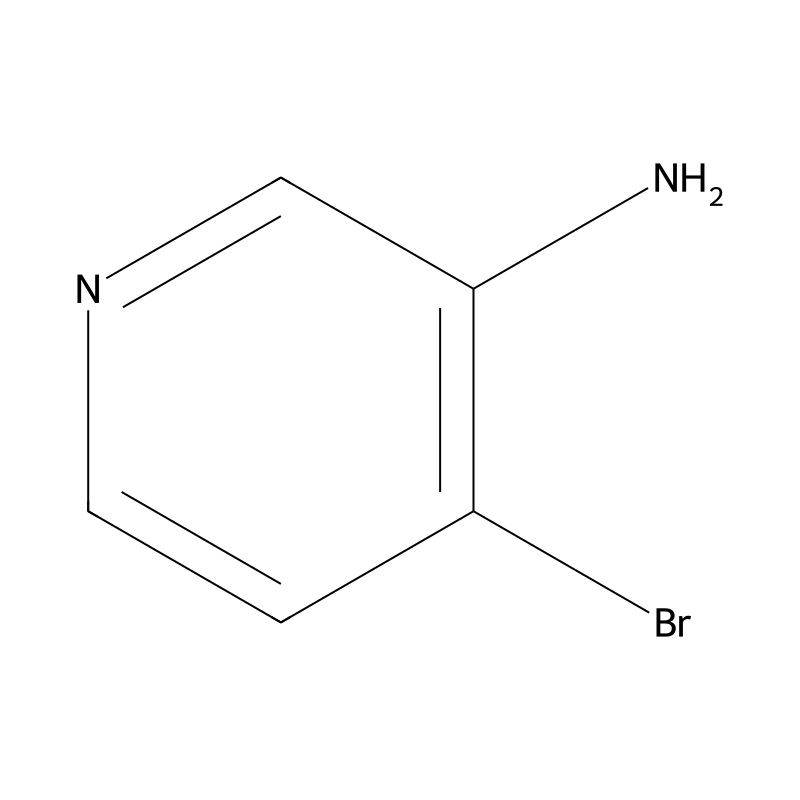

3-Amino-4-bromopyridine is an organic compound with the molecular formula CHBrN. It consists of a pyridine ring substituted with an amino group at the 3-position and a bromine atom at the 4-position. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals, serving as a versatile building block for the synthesis of various biologically active molecules .

- Due to the limited information available on 3-amino-4-bromopyridine, its specific mechanism of action in biological systems or interaction with other compounds remains unclear at this time.

- As with any new compound, it's advisable to exercise caution when handling 3-amino-4-bromopyridine. Specific safety information like flammability, reactivity, and toxicity data are not available in publicly accessible scientific databases.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.

- Reduction Reactions: The amino group can undergo various reduction processes to yield different derivatives, which may enhance its biological activity.

- Cross-Coupling Reactions: This compound can engage in cross-coupling reactions with various reagents, facilitating the synthesis of more complex structures .

3-Amino-4-bromopyridine exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have indicated that derivatives of this compound may possess antimicrobial activity, making them potential candidates for antibiotic development.

- Pharmacological Potential: It has been explored for its role in synthesizing compounds that inhibit specific enzymes or receptors, contributing to drug discovery efforts .

Several methods are available for synthesizing 3-amino-4-bromopyridine:

- Bromination of 4-Picoline: This method involves brominating 4-picoline under controlled conditions to yield 3-amino-4-bromopyridine. The process typically requires a catalyst and specific temperature ranges to optimize yield .

- Reductive Amination: Another approach involves the reductive amination of halopyridines, where an amine reacts with a carbonyl compound in the presence of reducing agents to form the desired amine .

- Direct Ammonolysis: In this method, 3-bromo-4-picoline reacts with ammonia in the presence of solvents like methanol or ethylene glycol, yielding high purity and yield of 3-amino-4-bromopyridine .

The applications of 3-amino-4-bromopyridine are diverse:

- Pharmaceutical Development: It serves as a key intermediate in synthesizing various drugs, particularly those targeting neurological and infectious diseases.

- Agrochemical Synthesis: This compound is utilized in developing agrochemicals that enhance crop protection and yield.

- Material Science: Its derivatives are explored for their properties in material science applications, including polymers and coatings .

Interaction studies involving 3-amino-4-bromopyridine focus on its binding affinity with various biological targets. Research indicates that it may act as an inhibitor for certain enzymes, influencing metabolic pathways. Additionally, studies have explored its interactions with cell membranes, assessing permeability and bioavailability .

Several compounds share structural similarities with 3-amino-4-bromopyridine. Below is a comparison highlighting their unique features:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-Amino-2-chloropyridine | CHClN | Exhibits higher basicity; slower imine formation |

| 3-Amino-4-chloropyridine | CHClN | Similar reactivity; used in similar synthetic pathways |

| 4-Amino-3-bromopyridine | CHBrN | Different substitution pattern; varied biological activity |

| 4-Amino-5-bromo-2-methylpyridine | CHBrN | Methyl substitution alters solubility and reactivity |

Each of these compounds has distinct properties that may influence their utility in research and industry, making them valuable for comparative studies in drug development and synthesis .

3-Amino-4-bromopyridine is a heterocyclic aromatic compound classified as a substituted pyridine derivative. Its systematic IUPAC name is 4-bromopyridin-3-amine, reflecting the positions of the amino (-NH₂) and bromine (-Br) substituents on the pyridine ring. The molecular formula is C₅H₅BrN₂, with a molecular weight of 173.01 g/mol. The compound’s structure consists of a six-membered pyridine ring with nitrogen at position 1, an amino group at position 3, and a bromine atom at position 4 (Figure 1). This substitution pattern confers unique electronic properties, making it a versatile intermediate in synthetic chemistry.

Table 1: Key Structural and Nomenclatural Data

| Property | Value |

|---|---|

| IUPAC Name | 4-bromopyridin-3-amine |

| CAS Number | 239137-39-4 |

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 173.01 g/mol |

| SMILES Notation | Nc1cnccc1Br |

Historical Development and Synthetic Evolution

The compound first appeared in chemical literature in the early 2000s, with synthetic methods evolving alongside advances in cross-coupling chemistry. Early routes involved diazotization-bromination of 3-amino-4-methylpyridine, while modern approaches leverage palladium-catalyzed reactions. For example, a 2014 patent demonstrated its synthesis via Suzuki-Miyaura coupling using 4-methylpyridine-3-boronic acid and ammonium salts under mild conditions. Recent optimizations report yields exceeding 85% using copper oxide catalysts in aqueous media.

Significance in Chemical Research

3-Amino-4-bromopyridine serves as a critical building block in:

- Pharmaceutical synthesis: Key intermediate for neuraminidase inhibitors and kinase-targeting agents.

- Agrochemical development: Precursor to herbicides with enhanced environmental stability.

- Materials science: Component in conductive polymers for organic electronics.

Its dual functional groups enable diverse reactivity, participating in both electrophilic aromatic substitution and transition metal-mediated cross-couplings.

Overview of Contemporary Literature

Recent studies emphasize its role in complex heterocycle construction. A 2024 Journal of Organic Chemistry paper detailed its use in synthesizing canthin-4-ones via a six-step sequence involving O-methylation and intramolecular C–N coupling. Computational studies have also explored its electronic properties to predict reactivity in Suzuki-Miyaura reactions.

Industrial-Scale Synthesis Routes

Industrial-scale production of 3-amino-4-bromopyridine requires robust, cost-effective synthetic pathways that prioritize high yields, scalability, and economic viability. The most commercially viable approaches focus on direct halogenation methods and catalytic amination processes [2].

The primary industrial route involves the bromination of 3-aminopyridine using hydrobromic acid and bromine under controlled temperature conditions. This methodology achieves yields of 65-75% and offers the advantage of using readily available starting materials . The process employs bromine in hydrobromic acid solution, with careful temperature control to minimize side reactions and ensure regioselective bromination at the 4-position of the pyridine ring.

An alternative industrial approach utilizes catalytic amination of 4-bromopyridine using ammonia or ammonium hydroxide in the presence of copper-based catalysts [3]. This method demonstrates superior yields of 70-85% and operates under relatively mild conditions at 60°C. The copper oxide catalyst (Cu₂O) facilitates the nucleophilic substitution while maintaining high selectivity for the desired product.

Large-scale manufacturing considerations include raw material costs, energy requirements, and environmental impact assessment. Industrial facilities typically employ stainless steel reactors with automated control systems to ensure consistent product quality and batch reproducibility. Heat recovery systems are integrated to optimize energy consumption, while comprehensive waste treatment facilities handle byproduct streams according to environmental regulations.

Laboratory Preparation Methods

Halogenation of Aminopyridines

The halogenation approach represents one of the most straightforward laboratory-scale synthetic routes to 3-amino-4-bromopyridine. Direct bromination of 3-aminopyridine serves as the foundational methodology, employing N-bromosuccinimide (NBS) or molecular bromine as the halogenating agent [4].

Experimental procedures typically involve dissolving 3-aminopyridine in acetonitrile, followed by the controlled addition of NBS at 0°C to room temperature. The reaction proceeds through electrophilic aromatic substitution, with the electron-donating amino group directing bromination to the adjacent 4-position. Reaction monitoring by thin-layer chromatography ensures complete conversion while preventing over-bromination [4].

Regioselectivity factors play a crucial role in determining product distribution. The amino group at the 3-position serves as an ortho/para-directing activating group, making the 4-position most susceptible to electrophilic attack. However, competitive bromination at the 2-position can occur, necessitating careful reaction control and purification steps.

Optimization parameters include solvent selection, temperature control, and brominating agent stoichiometry. Acetonitrile provides optimal solubility and reaction rate, while maintaining temperatures below 25°C minimizes side reactions. A slight excess of brominating agent (1.1-1.2 equivalents) ensures complete conversion without significant dibromination.

Amination of Bromopyridines

The amination strategy involves introducing the amino group into pre-formed bromopyridine derivatives through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions [3] [5].

Nucleophilic amination of 4-bromopyridine utilizes ammonia or primary amines under basic conditions. The electron-deficient pyridine ring facilitates nucleophilic attack by ammonia, displacing the bromide ion. Typical conditions involve heating 4-bromopyridine with aqueous ammonia at 100-120°C in a sealed vessel, achieving yields of 60-75% [6].

Buchwald-Hartwig amination represents a more sophisticated approach, employing palladium catalysts to facilitate carbon-nitrogen bond formation [7] [8]. This methodology tolerates various functional groups and provides excellent yields under milder conditions. The reaction employs Pd(OAc)₂ as the catalyst precursor, combined with phosphine ligands such as BINAP or Xantphos, and operates at temperatures of 80-100°C.

Catalyst optimization focuses on ligand selection and base choice. Sterically hindered phosphine ligands enhance catalyst stability and promote reductive elimination, while carbonate bases (K₂CO₃, Cs₂CO₃) provide optimal basicity without interfering with the catalytic cycle [5].

Catalytic Approaches

Modern catalytic methodologies offer enhanced selectivity and efficiency for 3-amino-4-bromopyridine synthesis through transition metal catalysis and organocatalytic processes [9] [10].

Palladium-catalyzed approaches encompass both cross-coupling and direct functionalization strategies. The Suzuki-Miyaura coupling of 4-bromo-3-nitropyridine with organoboranes, followed by nitro group reduction, provides an alternative synthetic pathway [2]. This approach offers excellent functional group tolerance and mild reaction conditions.

Copper-catalyzed methodologies focus on Chan-Lam amination and Ullmann-type coupling reactions [3]. These methods employ copper(I) or copper(II) salts as catalysts, often with chelating ligands such as 1,10-phenanthroline or ethylenediamine. The reactions proceed through copper-nitrogen bond formation and subsequent reductive elimination.

Iron-catalyzed processes have emerged as cost-effective alternatives to precious metal catalysis [10]. Iron(III) chloride catalyzes the cyclization of ketoxime acetates with aldehydes, providing access to substituted pyridines under mild conditions. This methodology demonstrates excellent functional group tolerance and operates in the absence of additional ligands.

Photocatalytic and electrocatalytic methods represent cutting-edge approaches that utilize light or electrical energy to drive chemical transformations [11]. These methods offer the advantages of mild reaction conditions, high selectivity, and environmental sustainability.

Green Chemistry Synthetic Approaches

Environmental sustainability and green chemistry principles have driven the development of eco-friendly synthetic methodologies for pyridine derivatives, including 3-amino-4-bromopyridine [12] [13] [14].

Water-based synthesis represents a paradigm shift from organic solvent systems to aqueous media. The advanced Guareschi-Thorpe reaction employs water as the primary solvent, utilizing ammonium carbonate as both a nitrogen source and reaction promoter [12]. This methodology achieves excellent yields (90-96%) while eliminating volatile organic solvents and reducing environmental impact.

Microwave-assisted synthesis accelerates reaction rates and improves energy efficiency through direct molecular heating [14] [15]. Reactions that traditionally require hours under conventional heating can be completed in minutes using microwave irradiation. The one-pot multicomponent approach combines starting materials in ethanol under microwave conditions, achieving yields of 82-94% in reaction times of 2-7 minutes.

Ionic liquid-mediated reactions offer tunable solvent properties and catalyst recyclability [13]. Ionic liquids serve as both solvents and catalysts, enabling better reaction control and simplified workup procedures. Their negligible vapor pressure and thermal stability make them ideal for sustainable chemical processes.

Solvent-free methodologies eliminate the need for organic solvents entirely, conducting reactions in the neat state or using solid supports [16]. These approaches minimize waste generation and simplify purification procedures, particularly advantageous for large-scale manufacturing.

Renewable feedstock utilization focuses on deriving starting materials from biomass or other sustainable sources rather than petroleum-based chemicals. This approach aligns with circular economy principles and reduces dependence on fossil fuel resources.

Purification and Isolation Techniques

Effective purification and isolation of 3-amino-4-bromopyridine require specialized techniques that address the compound's physical and chemical properties, including its crystalline nature and moderate water solubility [17].

Recrystallization serves as the primary purification method for achieving high purity (95-99%). Optimal solvent systems include ethanol-water mixtures or petroleum ether, with temperature control being critical for crystal quality. The compound exhibits a melting point range of 74-79°C, facilitating thermal analysis for purity assessment [17].

Column chromatography employs silica gel as the stationary phase with ethyl acetate-hexanes (1:1 to 3:1) as the mobile phase. This technique achieves purities of 90-98% with recovery yields of 80-90%. Mobile phase optimization is crucial for adequate separation from structural isomers and reaction byproducts.

Vacuum distillation can be employed for compounds with sufficient thermal stability, though care must be taken to prevent decomposition at elevated temperatures. The predicted boiling point of 287.6±20.0°C suggests that distillation should be performed under reduced pressure to minimize thermal degradation [17].

High-performance liquid chromatography (HPLC) provides the highest purity levels (>99%) for analytical and small preparative applications. Acetonitrile-water gradient systems with UV detection at 254 nm enable precise separation and quantification .

Precipitation techniques offer scalable purification for larger quantities. pH-controlled precipitation from aqueous solutions followed by filtration provides purities of 80-90% with excellent recovery yields (85-95%). This method is particularly suitable for industrial-scale purification.

Comparative Analysis of Synthetic Pathways

The evaluation of synthetic methodologies for 3-amino-4-bromopyridine reveals distinct advantages and limitations across different approaches, with yield, selectivity, and practical considerations serving as primary assessment criteria.

Yield comparison analysis demonstrates that catalytic cross-coupling approaches achieve the highest yields (75-90%), followed by amination methods (70-85%) and halogenation procedures (60-80%) [3] [7]. The Hofmann degradation methodology, while well-established, provides only moderate yields (49-52%), limiting its industrial applicability [18].

Selectivity assessment favors the amination of 4-bromopyridine due to its inherent regioselectivity and minimal side product formation. Halogenation methods, while direct, can suffer from competing reactions at multiple ring positions, requiring careful optimization of reaction conditions [4].

Economic evaluation considers raw material costs, catalyst expenses, and energy requirements. The bromination of 3-aminopyridine offers cost advantages due to inexpensive starting materials, while catalytic methods involve higher catalyst costs but provide superior atom economy and reduced waste generation [3].

Scalability factors indicate that direct halogenation and amination methods translate more readily to industrial scales, whereas sophisticated catalytic approaches may require specialized equipment and expertise. Green chemistry methodologies offer long-term economic benefits through reduced waste disposal costs and regulatory compliance [12] [13].

Environmental impact assessment strongly favors water-based and microwave-assisted syntheses due to reduced solvent consumption and energy requirements. Traditional organic solvent-based methods generate significant waste streams requiring specialized disposal procedures [14] [15].

Isotopically Labeled Derivatives Synthesis

The synthesis of isotopically labeled 3-amino-4-bromopyridine derivatives serves critical roles in mechanistic studies, metabolic investigations, and analytical applications [19] [20] [21].

Deuterium labeling represents the most commonly employed isotopic modification, with specific focus on amino group deuteration (²H₂N-) and ring position labeling [22] [23]. H/D exchange reactions using D₂O under acidic conditions achieve 85-95% deuterium incorporation at the amino group, while electrochemical methods enable selective C-H deuteration at ring positions with incorporation rates of 90-99% [22].

Carbon-13 labeling utilizes ¹³C-enriched precursors in standard synthetic protocols, achieving incorporation rates of 95-99%. This approach enables metabolic tracing studies and quantitative analysis applications. The labeled compounds maintain identical chemical behavior while providing distinct mass spectrometric signatures [21].

Nitrogen-15 labeling employs the Zincke activation strategy with ¹⁵NH₄Cl as the nitrogen source [20]. This methodology achieves 70-85% ¹⁵N incorporation and enables comprehensive studies of nitrogen-containing heterocycles in biological systems. The approach demonstrates excellent compatibility with various substitution patterns on the pyridine ring.

Multiple isotope labeling strategies combine sequential labeling protocols to incorporate different isotopes at distinct positions simultaneously [19]. While more complex, these approaches enable sophisticated mechanistic studies and provide internal standards for analytical applications. Typical overall incorporation rates range from 60-80% depending on the specific labeling sequence.

Tritium labeling utilizes catalytic exchange with ³H₂O under platinum catalysis, achieving incorporation rates of 80-90%. The radioactive nature of tritium (T₁/₂ = 12.3 years) requires specialized handling procedures but provides exceptional sensitivity for biological studies [24].

XLogP3

GHS Hazard Statements

H302 (71.43%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (71.43%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (71.43%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (28.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant